Sodium metatungstate hydrate is a chemical compound with the formula and a CAS number of 314075-43-9. It appears as a white to light yellow powder and is soluble in water, with a pH range of 3 to 4% when dissolved. This compound is notable for its high tungsten content, approximately 70% by weight, making it a significant source of tungsten in various applications .
Research on the biological activity of sodium metatungstate hydrate is limited but suggests potential applications in biomedical fields. Some studies indicate that tungsten compounds may exhibit antimicrobial properties, although further research is necessary to establish specific biological effects. The compound's solubility in water enhances its potential for use in biological systems, particularly in drug delivery or as a contrast agent in imaging techniques.
Sodium metatungstate hydrate can be synthesized through several methods:
These methods yield varying degrees of purity and crystal structure, influencing the compound's properties.
Sodium metatungstate hydrate has diverse applications across multiple fields:
Interaction studies focusing on sodium metatungstate hydrate primarily explore its behavior in various chemical environments. Research indicates that it can interact with other metal ions, forming mixed-metal complexes that may enhance catalytic activity or alter physicochemical properties. Additionally, studies on its solubility and stability under different pH conditions are crucial for understanding its behavior in biological systems.
Sodium metatungstate hydrate shares similarities with several other tungsten-containing compounds. Below is a comparison highlighting its uniqueness:
Compound Name | Chemical Formula | Unique Features |
---|---|---|
Sodium Tungstate | Simpler structure; less tungsten content | |
Ammonium Metatungstate | Ammonium-based; different solubility characteristics | |
Potassium Metatungstate | Potassium-based; used in different catalytic systems |
Sodium metatungstate hydrate stands out due to its high tungsten content and specific solubility properties, making it particularly useful in catalysis and analytical applications. Its ability to form stable complexes with various metal ions further enhances its applicability across different scientific fields .
Sodium metatungstate hydrate is defined by its precise molecular composition and crystalline structure. The compound’s molecular formula, $$ \text{Na}6[\text{H}2\text{W}{12}\text{O}{40}] \cdot n\text{H}2\text{O} $$, reflects a polyoxotungstate anion ($$[\text{H}2\text{W}{12}\text{O}{40}]^{6-}$$) balanced by six sodium cations and associated water molecules. The anhydrous molecular weight is calculated as 2986.0 g/mol, consistent across multiple sources.
The metatungstate anion adopts a Keggin-like structure, though it differs from the classical Keggin configuration by the absence of a central heteroatom. Instead, twelve tungsten atoms form a hollow, spherical arrangement of edge- and corner-sharing $$ \text{WO}_6 $$ octahedra, with two protons embedded within the framework. This geometry is stabilized by delocalized electrons across the oxygen bridges, contributing to the anion’s high symmetry and stability in aqueous solutions.
Table 1: Key Chemical Identifiers of Sodium Metatungstate Hydrate
The compound’s X-ray diffraction patterns and vibrational spectroscopy (IR/Raman) confirm the presence of $$ \text{W}-\text{O}-\text{W} $$ bridging bonds and terminal $$ \text{W}=\text{O} $$ groups, characteristic of POMs. Hydration water molecules occupy interstitial sites within the crystal lattice, with the exact number ($$ n $$) varying depending on synthesis conditions.
The discovery of sodium metatungstate hydrate is intertwined with the broader development of POM chemistry. In 1826, Berzelius first reported ammonium phosphomolybdate, a heteropolymetalate, which laid the groundwork for understanding metal-oxide clusters. However, the systematic study of isopolymetalates like metatungstate began in the early 20th century, following Linus Pauling’s work on silicate and phosphate structures.
The Keggin structure, elucidated in 1934 by J.F. Keggin using X-ray crystallography, became a cornerstone for POM research. While Keggin’s model initially described heteropolymetalates (e.g., $$[\text{PMo}{12}\text{O}{40}]^{3-}$$), it inspired the structural resolution of isopolymetalates such as $$[\text{H}2\text{W}{12}\text{O}_{40}]^{6-}$$ in the 1950s. Sodium metatungstate hydrate emerged as a commercially significant compound in the 1970s, when advances in quaternary ammonium salt synthesis enabled its isolation in high purity.
A pivotal moment in its application history occurred in 2001, when Nomiya et al. demonstrated the insulin-mimetic properties of tungstate clusters, including sodium metatungstate. This study highlighted the compound’s potential in biomedical research, though subsequent work focused on its physicochemical rather than therapeutic applications.
Sodium metatungstate hydrate occupies a unique niche within polyoxotungstates. Unlike heteropolyoxotungstates, which incorporate heteroatoms like phosphorus or silicon (e.g., $$[\text{PW}{12}\text{O}{40}]^{3-}$$), metatungstate is an isopolyanion composed solely of tungsten and oxygen. This distinction arises during synthesis: heteropolyanions form in the presence of heteroatom precursors, while isopolyanions like $$[\text{H}2\text{W}{12}\text{O}_{40}]^{6-}$$ condense from tungstate solutions under controlled pH without foreign anions.
Feature | Heteropolyoxotungstates (e.g., $$[\text{SiW}{12}\text{O}{40}]^{4-}$$) | Sodium Metatungstate ($$[\text{H}2\text{W}{12}\text{O}_{40}]^{6-}$$) |
---|---|---|
Central Heteroatom | Present (Si, P, As) | Absent |
Charge Density | Lower (charge spread over heteroatom) | Higher (localized on W-O framework) |
Aqueous Stability | Moderate (sensitive to pH changes) | High (stable across pH 2–10) |
Catalytic Applications | Oxidation reactions, acid catalysis | Density gradient centrifugation, protein crystallization |
Despite these differences, sodium metatungstate shares key attributes with heteropolyoxotungstates, such as high solubility in water and the ability to act as a multidentate ligand. Its utility in density gradient separations stems from the tunable density of its aqueous solutions (up to 3.1 g/cm³), a property leveraged in mineral processing and biochemistry.
The compound’s electronic structure further aligns it with POMs. The $$ \text{W}^{6+} $$ centers in $$[\text{H}2\text{W}{12}\text{O}_{40}]^{6-}$$ exhibit d⁰ configurations, enabling charge-transfer transitions that are exploited in photochemical studies. Recent advances in POM-protein hybrid materials have also utilized metatungstate as a building block for nanoscale assemblies, capitalizing on its redox inactivity and structural rigidity.
The fundamental structural unit of sodium metatungstate hydrate is the alpha-Keggin-type polyoxoanion [H₂W₁₂O₄₀]⁶⁻, named after James Fargher Keggin who first determined this structural arrangement using X-ray diffraction in 1934 [1]. This complex anion represents one of the most well-characterized polyoxometalate structures and serves as the cornerstone of sodium metatungstate's crystallographic architecture [2] [3].
The alpha-Keggin structure can be described as a combination of four structural subunits, each consisting of three edge-sharing tungsten-oxygen octahedra (WO₆) [4] [5]. The twelve tungsten atoms are positioned at the vertices of the cluster, with each tungsten center exhibiting distorted octahedral coordination by six oxygen atoms [3] [4]. The tungsten atoms maintain their preferred +6 oxidation state throughout the structure, contributing to the overall stability of the polyoxoanion [2] [3].
The forty oxygen atoms within the metatungstate anion are categorized into four distinct types based on their bonding characteristics and coordination environments [3] [4] [5]. Terminal oxygen atoms, totaling twelve in number, form tungsten-oxygen double bonds (W=O) with bond lengths of approximately 1.70 Å [3]. These terminal oxygen atoms are connected exclusively to single tungsten centers and contribute significantly to the overall charge distribution of the anion.
Twenty-four bridging oxygen atoms facilitate the interconnection between tungsten octahedra through edge-sharing and corner-sharing arrangements [3] [4]. These bridging oxygen atoms exhibit tungsten-oxygen bond lengths of approximately 1.9 Å and are essential for maintaining the structural integrity of the Keggin framework [3]. The bridging network creates a three-dimensional cage-like structure that encapsulates the central cavity.
Four interior oxygen atoms form a tetrahedral arrangement at the center of the Keggin structure [3] [4] [5]. Unlike heteropolyoxotungstates, which contain a central heteroatom such as phosphorus or silicon within this tetrahedral cavity, the metatungstate anion features two protons (H⁺) located within this central void [6] [3]. These structurally necessary protons cannot be removed from the cluster without destroying the Keggin framework and are responsible for the distinctive [H₂W₁₂O₄₀]⁶⁻ formulation [3].
The tungsten-tungsten distances within the Keggin structure range from approximately 3.7 to 4.0 Å, reflecting the compact arrangement of the twelve octahedral units [3]. The central cavity exhibits a proton-tungsten distance of approximately 2.4 Å, indicating the intimate association between the encapsulated protons and the surrounding tungsten framework [3]. This geometric arrangement confers near-tetrahedral symmetry to the overall anion structure, although local deviations from perfect symmetry occur due to the protonation of the central cavity [5].
Structural Parameter | Value | Bond Type |
---|---|---|
Total Oxygen Atoms | 40 | Mixed coordination |
Terminal Oxygen (W=O) | 12 | 1.70 Å bond length |
Bridging Oxygen (W-O-W) | 24 | 1.9 Å bond length |
Interior Oxygen | 4 | Tetrahedral arrangement |
Central Protons | 2 (H⁺) | 2.4 Å from tungsten |
Tungsten Centers | 12 | Octahedral WO₆ |
Anion Charge | 6⁻ | Balanced by sodium cations |
Sodium metatungstate hydrate exhibits remarkable polymorphic behavior that is intrinsically linked to the degree of hydration, displaying structural flexibility that parallels the well-documented behavior of ammonium metatungstate systems [7] [5]. The compound can exist in multiple crystalline forms depending on the number of associated water molecules, ranging from anhydrous phases to highly hydrated variants containing up to twenty-two water molecules per formula unit [7] [5].
The hydration-dependent polymorphism in sodium metatungstate follows patterns observed in the extensively studied ammonium metatungstate system, where various hydrous phases have been characterized with water contents ranging from x = 2 to x = 22 [7] [5]. The structural transitions between these polymorphs involve fundamental reorganization of both the polyoxoanion packing arrangements and the distribution of counterions and water molecules within the crystal lattice [7] [5].
In the anhydrous form (x = 0), sodium metatungstate adopts a compact crystal structure where the alpha-Keggin anions are arranged in close-packed arrays with direct electrostatic interactions between the sodium cations and the polyoxoanion surfaces [7]. This anhydrous phase exhibits enhanced thermal stability, remaining structurally intact at temperatures exceeding 200°C, making it suitable for high-temperature applications [8].
Low hydration phases (x = 2-4) typically crystallize with distorted hexagonal rod packing arrangements of the alpha-Keggin anions [7] [5]. In these structures, the sodium cations occupy coordination spheres that are partially defined by water molecules, creating a balance between cation-anion electrostatic interactions and hydrogen bonding with the hydration shell [7]. These phases represent the most commonly encountered forms under ambient laboratory conditions and exhibit excellent stability over extended storage periods [7].
Medium hydration phases (x = 6-9) demonstrate modified hexagonal arrangements where the increased water content leads to expansion of the crystal lattice and altered sodium cation coordination environments [7]. The additional water molecules occupy interstitial sites and participate in extended hydrogen bonding networks that influence the overall crystal packing [7]. These intermediate hydration states often serve as transitional phases during controlled dehydration or rehydration processes.
Highly hydrated phases (x = 12-22) exhibit cubic close-packed arrangements of the spherical alpha-Keggin anions, similar to the tetragonal structure observed in ammonium metatungstate-22 (AMT-22) [7] [5]. In these structures, the sodium cations and water molecules occupy the expanded lattice voids in disordered arrangements, creating solid solution behavior [7]. The high water content necessitates controlled storage conditions to prevent spontaneous dehydration.
The phase transitions between different hydration states are typically thermally activated processes. Upon heating, highly hydrated sodium metatungstate undergoes stepwise dehydration with characteristic temperature ranges for water loss [7] [8]. Initial dehydration occurs between 50-100°C, removing loosely bound surface water, followed by removal of coordination water at 100-200°C [8]. Complete dehydration requires temperatures approaching 300°C, at which point phase transformation to metastable tungsten oxide species begins to occur [8].
Hydration State | Temperature Range (°C) | Structural Features | Stability |
---|---|---|---|
Anhydrous (x=0) | >200 | Compact anion packing | High thermal stability |
Low (x=2-4) | 25-200 | Hexagonal rod packing | Ambient stable |
Medium (x=6-9) | 25-150 | Modified hexagonal | Intermediate |
High (x=12-22) | 25-100 | Cubic close-packed | Requires controlled storage |
The arrangement of sodium counterions within the crystal lattice of sodium metatungstate hydrate is governed by the need to achieve electroneutrality while optimizing electrostatic interactions with the negatively charged alpha-Keggin anions [2] [7]. The six sodium cations required to balance the 6⁻ charge of each [H₂W₁₂O₄₀]⁶⁻ anion adopt coordination environments that are strongly influenced by the degree of hydration and the resulting crystal packing motif [7] [5].
In anhydrous sodium metatungstate, the sodium cations are positioned in direct contact with the polyoxoanion surfaces, occupying sites that maximize electrostatic stabilization [7]. The cations preferentially locate near regions of highest negative charge density on the Keggin anion, particularly in proximity to terminal oxygen atoms and bridging oxygen centers [2]. This direct coordination results in relatively rigid cation-anion interactions and contributes to the enhanced thermal stability observed in the anhydrous phase.
As the hydration level increases, the sodium cation coordination environments become progressively more complex due to the incorporation of water molecules into the primary coordination spheres [7] [5]. In low hydration phases (x = 2-4), sodium cations typically exhibit mixed coordination involving both direct oxygen contacts from the polyoxoanion and water molecule coordination [7]. This mixed coordination creates more flexible cation environments while maintaining sufficient electrostatic stabilization of the overall structure.
The spatial distribution of sodium cations in hydrated phases follows the expanded lattice parameters necessitated by water incorporation [7]. Unlike the highly ordered cation arrangements observed in some crystalline systems, sodium metatungstate hydrates often exhibit partial disorder in cation positions, particularly in highly hydrated phases [7] [5]. This disorder is analogous to the behavior observed in ammonium metatungstate systems, where cation and water positions show significant positional disorder in structures with high water content.
The hydrogen bonding networks formed between water molecules, sodium coordination spheres, and polyoxoanion surfaces play a crucial role in stabilizing specific polymorphic forms [7] [5]. These networks create three-dimensional connectivity that extends beyond simple electrostatic cation-anion interactions and influences the overall crystal packing arrangements [7]. The hydrogen bonding patterns are sensitive to temperature and humidity changes, contributing to the observed phase transition behavior.
Comparative analysis with other metatungstate salts reveals that sodium cations adopt distinctly different coordination preferences compared to ammonium cations [7] [5]. While ammonium cations form extensive hydrogen bonding networks through their N-H bonds, sodium cations rely primarily on electrostatic interactions and coordination with water molecules [7]. This fundamental difference in bonding behavior contributes to the distinct polymorphic sequences observed in sodium versus ammonium metatungstate systems.
Cation Environment | Coordination Features | Hydration Dependence | Structural Impact |
---|---|---|---|
Direct anion contact | High electrostatic stabilization | Anhydrous phases | Enhanced thermal stability |
Mixed water-anion | Balanced coordination | Low hydration | Optimal ambient stability |
Water-dominated | Flexible coordination spheres | High hydration | Expanded lattice parameters |
Disordered distribution | Partial occupancy sites | Variable hydration | Solid solution behavior |
The structural characteristics of sodium metatungstate hydrate can be better understood through systematic comparison with related tungstate compounds, particularly ammonium metatungstate and lanthanum tungstate systems [7] [5] [9] [10]. This comparative analysis reveals both fundamental similarities in polyoxoanion chemistry and significant differences arising from counterion effects and structural preferences.
Ammonium metatungstate, with the general formula (NH₄)₆[H₂W₁₂O₄₀]·xH₂O, shares the identical alpha-Keggin polyoxoanion core with sodium metatungstate but exhibits distinctly different crystallographic behavior [7] [5]. The most highly hydrated ammonium form, AMT-22, crystallizes in a tetragonal crystal system with space group P4₂/mnm, featuring a distorted cubic close-packed arrangement of alpha-Keggin anions [7] [5]. The ammonium cations and water molecules occupy the lattice voids with significant positional disorder, creating a complex hydrogen bonding network throughout the structure [7].
The dehydration behavior of ammonium metatungstate provides insights into the expected thermal stability patterns of sodium metatungstate [7] [8]. AMT-22 undergoes rapid dehydration upon heating, with AMT-9.5 appearing as an intermediate phase and AMT-4 emerging as the stable hydrate under ambient conditions [7]. Further heating leads to stepwise formation of AMT-2, AMT-1, and ultimately an anhydrous phase before decomposition to tungsten trioxide occurs above 400°C [7] [8].
Lanthanum tungstate systems represent a fundamentally different structural paradigm, as they do not contain the alpha-Keggin polyoxoanion characteristic of metatungstate compounds [9] [10] [11]. The traditional formulation La₆WO₁₂ has been shown to be more accurately described as La₂₈₋ₓW₄₊ₓO₅₄₊δ, where tungsten atoms dissolve into lanthanum sites to create a complex fluorite-type structure [11] [12]. This structural arrangement enables proton conduction at elevated temperatures, contrasting sharply with the discrete polyoxoanion chemistry of metatungstates [10] [12].
The lanthanum tungstate structure exhibits a disordered cation and anion sublattice that facilitates ionic transport, particularly proton conduction [10] [12] [13]. The tungsten atoms in lanthanum tungstate form WO₆ octahedra, but these octahedra are arranged in alternating orientations rather than the compact Keggin cluster formation [13]. This structural difference results in entirely different physical properties, with lanthanum tungstate functioning as a solid electrolyte rather than a molecular compound.
Crystallographic analysis reveals that lanthanum tungstate adopts face-centered cubic symmetry with space group F3̄m, exhibiting lattice parameters between 11.173 and 11.188 Å depending on composition [9]. The local structure analysis shows that tungsten forms octahedral coordination with six oxygen atoms, but the overall connectivity pattern differs substantially from the Keggin framework [13]. Lanthanum atoms exhibit complex coordination environments with 6-8 oxygen neighbors in heavily distorted arrangements [13].
The thermal stability characteristics of lanthanum tungstate systems contrast markedly with those of metatungstates [9] [10]. Lanthanum tungstates maintain structural integrity at temperatures exceeding 1200°C and exhibit proton conductivity over wide temperature ranges [10] [12]. This high-temperature stability reflects the covalent-ionic bonding character of the tungstate framework, which differs from the predominantly ionic interactions governing metatungstate structures.
Compound Type | Core Structure | Crystal System | Thermal Stability | Functional Properties |
---|---|---|---|---|
Sodium Metatungstate | α-Keggin [H₂W₁₂O₄₀]⁶⁻ | Monoclinic | 200°C decomposition onset | Dense liquid formation |
Ammonium Metatungstate | α-Keggin [H₂W₁₂O₄₀]⁶⁻ | Tetragonal/Hexagonal | 400°C decomposition | Enhanced hydrogen bonding |
Lanthanum Tungstate | Fluorite-type La₂₈₋ₓW₄₊ₓO₅₄₊δ | Face-centered cubic | >1200°C stability | Proton conduction |